molecular formula C12H15NO2 B033463 N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide CAS No. 121454-61-3

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide

Cat. No.: B033463
CAS No.: 121454-61-3
M. Wt: 205.25 g/mol
InChI Key: KYSJXDTUXLCEMC-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is notable for its structural features, which include a naphthalene ring system that is partially hydrogenated and substituted with a hydroxy group and an acetamide group. It is used primarily in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide typically involves the hydrogenation of a naphthalene derivative followed by acylation. One common method starts with the hydrogenation of 2-naphthol to produce 1,2,3,4-tetrahydro-2-naphthol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the acetamide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: Similar structure but different substitution pattern.

    2-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide: Positional isomer with similar properties.

Uniqueness

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(14)13-11-4-2-9-3-5-12(15)7-10(9)6-11/h3,5,7,11,15H,2,4,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSJXDTUXLCEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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